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molecular formula C7H4Cl2O B046567 3-Chlorobenzoyl chloride CAS No. 618-46-2

3-Chlorobenzoyl chloride

Cat. No. B046567
M. Wt: 175.01 g/mol
InChI Key: WHIHIKVIWVIIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06667379B2

Procedure details

17.2 g of the double bonds-containing mCOC copolymer (containing 15 mol % ENB) obtained from Example 6 and 100 ml of cyclohexene were placed in a 300 ml Schlenk round-bottom bottle wrapped with aluminum foil, and then 1.72 g of 3-chloroperoxybenzoic acid was added to the mCOC/cyclohexane solution. The reaction was conducted in a dark room at room temperature for 2 hours. Then, the reaction mixture was washed with methanol repeatly, filtered, and dried under vacuum. From 1H NMR spectrum, it was observed that the chemical shift of the double bond (5.2 ppm) disappeared and the chemical shift of epoxy group at 3.0 ppm appeared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Name
mCOC cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al].ClC1C=C(C=CC=1)C(OO)=O.[CH:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[C:15]([C:20]([Cl:22])=[O:21])[CH:14]=1.C1CCCCC1>>[CH:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[C:15]([C:20]([Cl:22])=[O:21])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Two
Name
Quantity
1.72 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
mCOC cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)Cl.C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a 300 ml Schlenk
WASH
Type
WASH
Details
Then, the reaction mixture was washed with methanol repeatly
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CC(=CC(=C1)Cl)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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